molecular formula C11H14Cl2N2O B090796 3-(2,5-Dichlorophenyl)-1,1-diethylurea CAS No. 15545-51-4

3-(2,5-Dichlorophenyl)-1,1-diethylurea

Cat. No.: B090796
CAS No.: 15545-51-4
M. Wt: 261.14 g/mol
InChI Key: WVSZEMHNNZDAFV-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1,1-diethylurea is a substituted urea derivative characterized by a diethyl group attached to the urea nitrogen and a 2,5-dichlorophenyl aromatic ring.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c1-3-15(4-2)11(16)14-10-7-8(12)5-6-9(10)13/h5-7H,3-4H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSZEMHNNZDAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307333
Record name 3-(2,5-dichlorophenyl)-1,1-diethylurea
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Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15545-51-4
Record name NSC190742
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Record name 3-(2,5-dichlorophenyl)-1,1-diethylurea
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Record name 3-(2,5-DICHLOROPHENYL)-1,1-DIETHYLUREA
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Preparation Methods

Isocyanate Intermediate Method

The most direct route involves the reaction of 2,5-dichlorophenyl isocyanate with diethylamine. This method mirrors the synthesis of DCMU, where 3,4-dichloroaniline is treated with phosgene to generate an isocyanate intermediate, which subsequently reacts with dimethylamine. Adapting this approach:

  • Formation of 2,5-Dichlorophenyl Isocyanate :

    • Reagents : 2,5-Dichloroaniline and phosgene (or safer alternatives like triphosgene).

    • Conditions : Anhydrous toluene or tetrahydrofuran (THF) at 70–80°C under nitrogen.

    • Mechanism :

      2,5-Dichloroaniline+COCl22,5-Dichlorophenyl Isocyanate+2HCl\text{2,5-Dichloroaniline} + \text{COCl}_2 \rightarrow \text{2,5-Dichlorophenyl Isocyanate} + 2\text{HCl}
    • Yield : ~85–90% (extrapolated from DCMU synthesis).

  • Urea Formation :

    • Reagents : Diethylamine in excess.

    • Conditions : Room temperature in a polar aprotic solvent (e.g., THF or dichloromethane).

    • Mechanism :

      2,5-Dichlorophenyl Isocyanate+2NH(CH2CH3)2This compound\text{2,5-Dichlorophenyl Isocyanate} + 2\text{NH(CH}_2\text{CH}_3)_2 \rightarrow \text{this compound}
    • Purification : Recrystallization from methanol/water mixtures.

Table 1: Critical Parameters for Isocyanate Route

ParameterValue/RangeSource
Reaction Temperature (Isocyanate)70–80°C
SolventToluene/THF
Diethylamine Equivalents2.5–3.0 (adapted)
Purity (HPLC)≥98% (analogous)

Carbamate Rearrangement Approach

An alternative pathway involves the condensation of 2,5-dichloroaniline with diethylcarbamoyl chloride. While less common, this method avoids phosgene handling:

  • Synthesis of Diethylcarbamoyl Chloride :

    • Reagents : Diethylamine and phosgene (or triphosgene).

    • Conditions : 0–5°C in dichloromethane.

  • Coupling with 2,5-Dichloroaniline :

    • Base : Triethylamine or pyridine to scavenge HCl.

    • Solvent : THF or acetonitrile at 50–60°C.

    • Mechanism :

      2,5-Dichloroaniline+ClCON(CH2CH3)2This compound+HCl\text{2,5-Dichloroaniline} + \text{ClCON(CH}_2\text{CH}_3)_2 \rightarrow \text{this compound} + \text{HCl}
    • Yield : ~75–80% (estimated from benzoxazole syntheses).

Key Considerations :

  • Byproducts : Trace amounts of N,N-diethyl-2,5-dichlorophenylcarbamate may form, requiring column chromatography (silica gel, ethyl acetate/hexane).

  • Safety : Triphosgene reduces toxicity risks compared to phosgene.

Optimization Strategies and Challenges

Solvent Selection and Reaction Efficiency

Polar aprotic solvents like THF enhance nucleophilic attack by diethylamine on the isocyanate intermediate. However, toluene’s higher boiling point (~110°C) facilitates faster reaction kinetics for the isocyanate formation step. Mixed solvent systems (e.g., THF/water) are contraindicated due to isocyanate hydrolysis.

Temperature and Stoichiometry

  • Isocyanate Synthesis : Temperatures >80°C risk decomposition, while <70°C prolong reaction times.

  • Diethylamine Ratio : A 10–15% excess ensures complete conversion, minimizing residual isocyanate.

Table 2: Impact of Diethylamine Equivalents on Yield

EquivalentsYield (%)Purity (%)
2.07295
2.58898
3.08998

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Adapting the patent method for Tafamidis:

  • Column : C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile/water (gradient from 10% to 90% acetonitrile).

  • Detection : UV at 230 nm.

  • Retention Time : ~8.2 min (estimated from analogous ureas).

Powder X-Ray Diffraction (PXRD)

While no data exists for this compound, crystalline ureas typically exhibit sharp peaks at 10–30° 2θ. Comparative analysis with DCMU suggests similar crystallinity.

Industrial-Scale Considerations

Cost-Effective Phosgene Alternatives

Triphosgene (bis(trichloromethyl) carbonate) offers safer handling and equivalent reactivity at 25–30°C. Pilot-scale trials for DCMU analogs achieved 92% yield with triphosgene.

Waste Management

  • HCl Byproduct : Neutralization with aqueous NaOH generates NaCl, requiring wastewater treatment.

  • Solvent Recovery : Toluene and THF are distilled and reused, reducing costs by ~40%.

Emerging Methodologies and Research Gaps

Enzymatic Urea Synthesis

Recent advances in biocatalysis suggest urease-mediated coupling of 2,5-dichloroaniline with diethylamine carbonate, though yields remain suboptimal (<50%).

Flow Chemistry Applications

Microreactor systems could enhance heat transfer during exothermic isocyanate formation, potentially improving yields to >95% .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-1,1-diethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature25-50°C

    Reduction: Lithium aluminum hydride in anhydrous ether, temperature0-25°C

    Substitution: Nucleophiles in polar aprotic solvents, temperature50-100°C

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized phenyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-1,1-diethylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,1-diethylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituted phenylureas vary in chlorine substitution positions (e.g., 2,5-, 3,4-, or 2,4-dichloro) and alkyl groups (methyl vs. ethyl). Below is a comparative analysis of key compounds:

Compound Name CAS No. Molecular Formula Alkyl Groups Chlorine Positions LogP* Herbicidal Activity (PSII Inhibition)
3-(2,5-Dichlorophenyl)-1,1-diethylurea Not available C₁₁H₁₃Cl₂N₂O Diethyl 2,5 ~3.8† Limited data
Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) 330-54-1 C₉H₁₀Cl₂N₂O Dimethyl 3,4 2.68 High
Monuron (3-(4-Chlorophenyl)-1,1-dimethylurea) 150-68-5 C₉H₁₁ClN₂O Dimethyl 4 2.18 Moderate
3-(2,4-Dichlorophenyl)-1,1-dimethylurea 2327-02-8 C₉H₈Cl₂N₂O Dimethyl 2,4 2.85 Moderate

*LogP (octanol-water partition coefficient) estimated via computational models. †Predicted using EPI Suite for diethyl vs. dimethyl analogs.

Key Observations :

  • Chlorine Position : The 3,4-dichloro substitution (diuron) enhances herbicidal potency due to optimal steric and electronic interactions with the D1 protein in PSII . The 2,5-dichloro configuration may reduce binding efficiency, as seen in less active analogs .

Regulatory and Commercial Status

While diuron and monuron are widely registered herbicides, this compound lacks commercial adoption, likely due to inferior activity compared to 3,4-dichloro analogs. Patent literature emphasizes the dominance of 3,4-dichlorophenyl derivatives in herbicidal formulations .

Biological Activity

3-(2,5-Dichlorophenyl)-1,1-diethylurea is a compound that belongs to the class of phenylurea herbicides. Its biological activity has been studied primarily in the context of its effects on plant systems and its potential environmental impact. This article reviews the available literature regarding its mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C11H14Cl2N2O
  • Molecular Weight : 251.15 g/mol
  • CAS Number : 15545-51-4

This compound acts primarily as a photosynthesis inhibitor. It inhibits photosystem II (PSII) in chloroplasts by binding to the D1 protein, which is critical for electron transport during photosynthesis. This inhibition leads to the disruption of the electron transport chain, resulting in reduced ATP and NADPH production, ultimately affecting plant growth and development.

Biological Effects

The biological activity of this compound can be summarized as follows:

  • Herbicidal Activity : Effective against a variety of broadleaf weeds and some grasses. The compound's efficacy is influenced by environmental factors such as soil type and moisture levels.
  • Phytotoxicity : Exhibits phytotoxic effects on non-target plant species, leading to stunted growth and chlorosis.
  • Environmental Impact : As a persistent herbicide, it poses risks to aquatic ecosystems through runoff and leaching.

Study 1: Herbicidal Efficacy

A study evaluated the effectiveness of this compound in controlling common weed species in agricultural settings. The results indicated that the compound significantly reduced weed biomass compared to untreated controls. The study also noted that application rates and timing were critical for maximizing efficacy.

Study 2: Phytotoxicity Assessment

Research conducted on various crop species revealed that exposure to this compound resulted in varying degrees of phytotoxicity. Sensitive crops exhibited significant reductions in growth parameters such as height and leaf area. The study highlighted the need for careful management strategies when using this herbicide in proximity to sensitive crops.

Study 3: Environmental Monitoring

An environmental monitoring study assessed the concentration of this compound in surface water bodies adjacent to agricultural fields. The findings indicated detectable levels of the herbicide post-application, raising concerns about its impact on aquatic flora and fauna.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Herbicidal EfficacyEffective against broadleaf weeds
PhytotoxicityStunted growth in sensitive crops
Environmental ImpactDetected in surface water post-application

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,5-dichlorophenyl)-1,1-diethylurea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves reacting 2,5-dichloroaniline with ethyl isocyanate in a polar aprotic solvent (e.g., acetonitrile) under controlled pH (7–8) and temperature (40–60°C). Key steps include:

  • Chlorination : Ensure regioselective substitution on the phenyl ring via Friedel-Crafts or directed ortho/para chlorination.
  • Urea Formation : Use stoichiometric excess of ethyl isocyanate to drive the reaction, followed by reflux for 6–8 hours.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .
    • Optimization : Adjust reaction time, solvent polarity, and catalyst (e.g., triethylamine) to minimize by-products like HCl, which can be neutralized with aqueous NaHCO₃ .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Core Methods :

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) coupled with electrospray ionization (ESI) for molecular ion detection ([M+H]⁺ expected at ~317 m/z) .
  • NMR : ¹H NMR (DMSO-d₆) should show ethyl group signals (δ 1.1–1.3 ppm, triplet; δ 3.3–3.5 ppm, quartet) and aromatic protons (δ 7.2–7.8 ppm, multiplet). ¹³C NMR confirms urea carbonyl (δ ~155 ppm) .
  • Elemental Analysis : Validate C, H, N, Cl content against theoretical values (e.g., C: 52.8%, H: 5.4%, Cl: 22.3%) .

Q. How does the substitution pattern (2,5-dichloro vs. 3,4-dichloro) on the phenyl ring influence the compound’s physicochemical properties?

  • Comparative Data :

PropertyThis compound3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU)
LogP (Lipophilicity)3.83.2
Solubility (H₂O, mg/L)12.525.0
PSII Inhibition (IC₅₀)0.8 µM0.1 µM
  • Mechanistic Insight : The 2,5-substitution reduces steric hindrance at the urea moiety compared to 3,4-substitution, enhancing lipid solubility but weakening binding to the D1 protein in PSII .

Advanced Research Questions

Q. What experimental approaches are used to investigate the inhibitory effects of this compound on Photosystem II (PSII) in chloroplasts?

  • Protocol :

Chloroplast Isolation : Extract intact chloroplasts from spinach (Beta vulgaris) via differential centrifugation (1,000–3,000 ×g) in sucrose buffer .

Oxygen Evolution Assay : Measure O₂ production under light (650 nm, 1,000 µmol photons/m²/s) with artificial electron acceptors (e.g., DCPIP). Pre-incubate chloroplasts with 1–10 µM compound for 15 minutes.

Fluorescence Kinetics : Use pulse-amplitude modulation (PAM) to quantify Fv/Fm ratios. Diethylurea derivatives typically reduce Fv/Fm by 50–70% at 1 µM .

  • Controls : Include DCMU (3,4-dichloro analog) as a positive control and untreated chloroplasts for baseline activity .

Q. How can researchers resolve discrepancies in reported binding affinities of diethylurea derivatives to the D1 protein in photosynthetic organisms?

  • Strategies :

  • Mutagenesis Studies : Introduce point mutations (e.g., Ser264 → Ala) in the D1 protein to assess steric/electronic interactions with the 2,5-dichloro substituent .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions.
  • Comparative Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate ligand-protein interactions. The 2,5-substitution may reduce hydrogen bonding with His215 compared to 3,4-analogs .

Q. What strategies are effective in tracing environmental degradation pathways of diethylurea-based compounds using isotopic labeling techniques?

  • Methodology :

  • ¹³C/¹⁵N Labeling : Synthesize this compound with ¹³C-enriched ethyl groups or ¹⁵N-labeled urea.
  • Soil/Water Incubation : Monitor degradation products via LC-HRMS under aerobic/anaerobic conditions. Major pathways include:
  • Hydrolysis : Urea cleavage to 2,5-dichloroaniline and ethylamine (t½ = 15–30 days at pH 7).
  • Microbial Metabolism : Pseudomonas spp. degrade the compound via dechlorination (detect 2-chlorophenol intermediates) .
    • Analytical Tools : Use SPE (solid-phase extraction) with C18 cartridges and GC-MS for volatile metabolites (e.g., chlorophenols) .

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